what is the principle of acetylthiocholine perchlorate assay
what is the principle of acetylthiocholine perchlorate assay
An In-depth Technical Guide to the Acetylthiocholine Perchlorate Assay for Acetylcholinesterase Activity
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the acetylthiocholine perchlorate assay, a cornerstone method for quantifying acetylcholinesterase (AChE) activity. We will delve into the core principles, provide actionable protocols, and offer insights gleaned from years of in-field application to empower researchers, scientists, and drug development professionals in their work.
The Foundational Principle: Unmasking Cholinesterase Activity
The acetylthiocholine perchlorate assay, commonly known as the Ellman assay, is a robust and widely adopted spectrophotometric method for determining the activity of acetylcholinesterase and other cholinesterases. Its elegance lies in a coupled enzymatic reaction that produces a quantifiable, colored product.
The core of the assay is the enzymatic hydrolysis of a synthetic substrate, acetylthiocholine (ATC), by the acetylcholinesterase enzyme. This reaction is analogous to the natural breakdown of acetylcholine. The hydrolysis of ATC yields two products: acetate and thiocholine.
While the production of thiocholine is the direct marker of enzyme activity, it is a colorless compound. To enable detection, a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (often referred to as Ellman's Reagent), is introduced into the reaction mixture. The thiol group of the newly formed thiocholine readily reacts with DTNB in a disulfide exchange reaction. This reaction is the key to the assay's utility, as it produces a stoichiometric amount of 5-thio-2-nitrobenzoate (TNB²⁻). The TNB²⁻ anion possesses a distinct yellow color, which allows for its quantification using a spectrophotometer at a wavelength of 412 nm.
The rate of the appearance of this yellow color is directly proportional to the rate of thiocholine production, which, in turn, is directly proportional to the activity of the acetylcholinesterase enzyme in the sample.
Visualizing the Reaction Cascade
The sequential nature of this assay is best understood visually.
Caption: The two-stage reaction of the Ellman assay.
Methodological Deep Dive: A Self-Validating Protocol
A robust assay is a self-validating one. This means building in controls and understanding the variables that can influence the outcome. Below is a detailed protocol with embedded rationale.
Reagent Preparation: The Foundation of Accuracy
Meticulous reagent preparation is paramount for reproducible results.
| Reagent | Concentration | Buffer/Solvent | Key Considerations |
| Phosphate Buffer | 0.1 M | Deionized Water | Maintain pH at 7.4-8.0. AChE activity is pH-dependent, with optimal activity typically around pH 8.0. |
| Acetylthiocholine Iodide or Perchlorate | 10-15 mM | 0.1 M Phosphate Buffer | Prepare fresh daily. ATC solutions can hydrolyze spontaneously over time. Use of the perchlorate salt is often preferred due to better stability. |
| DTNB (Ellman's Reagent) | 10 mM | 0.1 M Phosphate Buffer | Protect from light. DTNB solutions are light-sensitive and should be stored in amber vials or wrapped in foil. |
| AChE Enzyme Standard | Varies | Buffer with stabilizer (e.g., BSA) | Procure from a reputable supplier. Ensure accurate dilution series for standard curve generation. |
Step-by-Step Experimental Workflow
This protocol is designed for a standard 96-well microplate format, ideal for screening applications.
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Plate Setup:
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Blanks: 150 µL Phosphate Buffer, 50 µL DTNB. (This corrects for any background absorbance of the buffer and DTNB).
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Negative Controls (No Enzyme): 100 µL Phosphate Buffer, 50 µL DTNB, 50 µL ATC solution. (This measures the rate of non-enzymatic hydrolysis of ATC).
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Test Samples: 100 µL of your sample (e.g., purified enzyme, cell lysate) diluted in Phosphate Buffer, 50 µL DTNB.
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Positive Control: 100 µL of a known concentration of AChE standard, 50 µL DTNB.
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Pre-incubation: Equilibrate the plate at the desired reaction temperature (typically 25°C or 37°C) for 5-10 minutes. This ensures thermal stability before initiating the reaction.
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Reaction Initiation: Add 50 µL of the ATC solution to all wells (except the blanks). The addition of the substrate marks the true start of the enzymatic reaction.
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Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements.
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Wavelength: 412 nm.
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Reading Interval: Every 30-60 seconds.
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Duration: 5-15 minutes. The key is to measure the initial, linear phase of the reaction.
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Visualizing the Workflow
Caption: A typical workflow for the acetylcholinesterase assay.
Data Interpretation: From Absorbance to Activity
The raw output from the spectrophotometer is a series of absorbance values over time. The goal is to convert this into a meaningful measure of enzyme activity.
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Correct for Background: For each time point, subtract the average absorbance of the blank wells from the absorbance of all other wells.
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Calculate the Rate (ΔAbs/min): Plot the background-corrected absorbance versus time for each sample. The initial phase of this plot should be linear. The slope of this linear portion represents the rate of TNB²⁻ formation (V₀) in units of absorbance per minute.
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Calculate Enzyme Activity: The activity of the enzyme is calculated using the Beer-Lambert law:
Activity (mol/min/L) = (ΔAbs/min) / (ε * l)
Where:
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ΔAbs/min is the rate calculated in the previous step.
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ε (Molar Extinction Coefficient): The molar extinction coefficient for the TNB²⁻ anion at 412 nm is 14,150 M⁻¹cm⁻¹. This is a critical, empirically determined constant.
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l (Path Length): The path length of the light through the sample in the microplate well (in cm). This is dependent on the volume and the specific plate used. It must be determined for your specific setup, though it is often close to 0.5 cm for a 200 µL volume in a standard 96-well plate.
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The final activity is often expressed in Units (U), where 1 U is defined as the amount of enzyme that hydrolyzes 1 µmol of acetylthiocholine per minute under the specified conditions.
Field-Proven Insights & Troubleshooting
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Substrate Inhibition: Acetylcholinesterase can exhibit substrate inhibition at high concentrations of acetylthiocholine. It is crucial to determine the optimal ATC concentration that ensures saturation without causing inhibition. A substrate titration experiment is highly recommended during assay development.
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Spontaneous Hydrolysis: Acetylthiocholine can undergo slow, non-enzymatic hydrolysis. The rate of this hydrolysis is measured in your negative control wells and should be subtracted from the rates of your test samples for the most accurate results.
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Inhibitor Screening: This assay is the gold standard for screening AChE inhibitors (e.g., for Alzheimer's disease drug discovery). In this application, the inhibitor is pre-incubated with the enzyme before the addition of the ATC substrate. A reduction in the reaction rate compared to an untreated control indicates inhibitory activity.
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Compound Interference: Test compounds, particularly those with thiol groups or strong color, can interfere with the assay. It is essential to run controls containing the test compound without the enzyme to check for any direct reaction with DTNB or absorbance at 412 nm.
References
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Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
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Worek, F., Mast, U., Kiderlen, D., Diepold, C., & Eyer, P. (1999). Improved determination of acetylcholinesterase activity in human whole blood. Clinical Chemistry and Laboratory Medicine, 37(11-12), 1083-1089. [Link]
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Eyer, P., Worek, F., Kiderlen, D., Sinko, G., Stuglin, A., Simeon-Rudolf, V., & Reiner, E. (2003). Molar absorption coefficients for the direct determination of cholinesterases by the Ellman method. Analytical Biochemistry, 312(2), 224-227. [Link]
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Čolović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]
